molecular formula C23H19N3S B11104829 2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile

2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B11104829
M. Wt: 369.5 g/mol
InChI Key: ORBQJMGEOUZEBK-DHRITJCHSA-N
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Description

2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is a complex organic compound that features an indole moiety, a thiophene ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiophene ring can be introduced through a subsequent cyclization reaction. The final step involves the formation of the carbonitrile group, often achieved through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its interaction with biological molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

    Carbonitrile Compounds: Compounds like benzonitrile and acetonitrile.

Uniqueness

2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is unique due to its combination of an indole moiety, a thiophene ring, and a carbonitrile group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H19N3S

Molecular Weight

369.5 g/mol

IUPAC Name

2-[(E)-(1-benzylindol-3-yl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C23H19N3S/c1-16-17(2)27-23(21(16)12-24)25-13-19-15-26(14-18-8-4-3-5-9-18)22-11-7-6-10-20(19)22/h3-11,13,15H,14H2,1-2H3/b25-13+

InChI Key

ORBQJMGEOUZEBK-DHRITJCHSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C

Origin of Product

United States

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